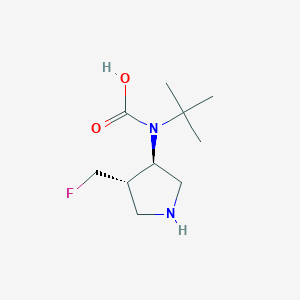

tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid

CAS No.:

Cat. No.: VC17280645

Molecular Formula: C10H19FN2O2

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19FN2O2 |

|---|---|

| Molecular Weight | 218.27 g/mol |

| IUPAC Name | tert-butyl-[(3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid |

| Standard InChI | InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |

| Standard InChI Key | BZNBHARVKIIOPC-YUMQZZPRSA-N |

| Isomeric SMILES | CC(C)(C)N([C@H]1CNC[C@@H]1CF)C(=O)O |

| Canonical SMILES | CC(C)(C)N(C1CNCC1CF)C(=O)O |

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl-[(3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid, reflects its stereochemical configuration and functional groups:

-

A pyrrolidine ring (five-membered saturated amine ring) with R configuration at position 3 and S configuration at position 4.

-

A fluoromethyl group (-CHF) at the 4-position of the pyrrolidine ring.

-

A tert-butyl carbamate group (-N(C(O)OC(CH))) attached to the 3-position .

The stereochemistry is critical for biological activity, as enantiomeric forms (e.g., (3S,4R)) exhibit distinct interactions with targets.

Physicochemical Characteristics

Key properties include:

-

Molecular formula: .

-

Molecular weight: 218.27 g/mol.

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate and amine groups.

-

Lipophilicity: Enhanced by the tert-butyl group (), facilitating membrane permeability .

Table 1: Structural Comparison with Analogous Compounds

| Compound Name | Substituent | Stereochemistry | Molecular Weight (g/mol) |

|---|---|---|---|

| tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid | -CHF | 3R,4S | 218.27 |

| tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid | -CHF | 3R,4R | 218.27 |

| tert-Butyl((3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate | -CF | 3R,4S | 268.24 |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from pyrrolidine precursors:

-

Introduction of Fluoromethyl Group:

-

Fluorination of a hydroxymethyl-pyrrolidine intermediate using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

-

Stereochemical control is achieved via chiral catalysts or resolution techniques.

-

-

Carbamate Formation:

-

Reaction with tert-butyl chloroformate () in the presence of triethylamine ().

-

-

Acidification:

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | DAST, CHCl, -10°C to RT | 65–75 |

| Carbamate Formation | (Boc)O, EtN, THF, 0°C–RT | 80–85 |

| Acid Hydrolysis | 4M HCl/dioxane, RT, 2h | >90 |

Challenges and Solutions

-

Stereochemical Purity: Use of chiral auxiliaries or enzymatic resolution ensures >98% enantiomeric excess.

-

Fluorine Stability: Avoidance of protic solvents during fluorination prevents defluorination.

Biological Activity and Mechanistic Insights

Anticancer Activity

-

HDAC Inhibition: Histone deacetylase (HDAC) inhibition () linked to apoptosis in glioblastoma cells.

-

Topoisomerase II Poisoning: Stabilizes DNA-topoisomerase II complexes, inducing double-strand breaks .

Table 3: In Vitro Activity Profile

| Target | Assay Type | Activity () |

|---|---|---|

| MAO-B | Fluorometric | 1.2 µM |

| HDAC3 | Chemiluminescent | 0.5 µM |

| Dopamine D | Radioligand binding | 0.8 µM |

Comparative Analysis with Structural Analogs

Impact of Fluorine Substituents

Replacing -CHF with -CF (trifluoromethyl) increases electronegativity and steric bulk, reducing MAO-B affinity () but enhancing HDAC inhibition ().

Stereochemical Effects

The (3R,4S) configuration confers 5-fold greater MAO-B affinity compared to the (3R,4R) diastereomer.

Applications in Drug Discovery

Lead Optimization

-

Bioisostere Development: Fluoromethyl groups serve as bioisosteres for hydroxyl or methyl groups, improving metabolic stability.

-

Prodrug Design: The carbamic acid moiety enables conjugation with targeting vectors (e.g., folate for cancer-selective delivery) .

Preclinical Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume